molecular formula C16H14Br2N2O6 B254854 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide

2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide

Cat. No. B254854
M. Wt: 490.1 g/mol
InChI Key: UMNLVZQKHFAVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic properties. However, one of the limitations is that the compound may not be readily available and may require specialized equipment and expertise for synthesis.

Future Directions

There are several future directions for the use of 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide in scientific research. One potential area of research is in the development of novel therapies for neurodegenerative disorders. Another potential area of research is in the development of new anti-cancer therapies.
In conclusion, 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide is a chemical compound that has potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic applications.

Synthesis Methods

The synthesis of 2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure compound.

Scientific Research Applications

2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide has been widely used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-bromo-N-{2-bromo-4-nitrophenyl}-3,4,5-trimethoxybenzamide

Molecular Formula

C16H14Br2N2O6

Molecular Weight

490.1 g/mol

IUPAC Name

2-bromo-N-(2-bromo-4-nitrophenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H14Br2N2O6/c1-24-12-7-9(13(18)15(26-3)14(12)25-2)16(21)19-11-5-4-8(20(22)23)6-10(11)17/h4-7H,1-3H3,(H,19,21)

InChI Key

UMNLVZQKHFAVFT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.